N-Didesmethyl Loperamide, a major metabolite of the antidiarrheal drug loperamide, has been the subject of various studies due to its pharmacological properties and potential applications. Loperamide is known for its effectiveness in controlling diarrhea, primarily through its action on the gastrointestinal system. However, its metabolite, N-Didesmethyl Loperamide, has been investigated for its distinct interactions with various biological targets, including its effects on ion channels and transporters that are critical for maintaining physiological functions345.
The pharmacological characteristics of N-Didesmethyl Loperamide have led to its exploration in various fields. In neuroscience, its interaction with calcium channels and NMDA receptors could provide insights into the development of treatments for neurological disorders1. In the field of oncology, the metabolite's selectivity for P-gp is particularly relevant, as P-gp is known to contribute to multidrug resistance in cancer cells. By inhibiting P-gp, N-Didesmethyl Loperamide could potentially enhance the efficacy of chemotherapeutic agents2. Moreover, its weaker inhibition of hERG channels compared to loperamide might offer a safer profile for therapeutic use, although its potential cardiotoxicity remains a concern3. Lastly, the understanding of its effects on ion transport in the gastrointestinal tract could lead to improved therapies for diarrheal diseases, complementing the well-established use of loperamide45.
N-Didesmethyl Loperamide originates from loperamide, which is an opioid receptor agonist utilized primarily for treating diarrhea. Unlike other opioids, loperamide is designed to be non-absorbable in the gastrointestinal tract, minimizing systemic effects while providing therapeutic benefits. N-Didesmethyl Loperamide is classified under the category of piperidine derivatives and is recognized for its lipophilic properties, which allow it to penetrate biological membranes effectively .
The synthesis of N-Didesmethyl Loperamide typically involves a series of chemical reactions starting from loperamide or its precursors. The primary synthetic route includes:
N-Didesmethyl Loperamide's molecular structure features a piperidine ring that is substituted with various functional groups that contribute to its pharmacological activity. The compound can be represented by the chemical formula . Key structural characteristics include:
N-Didesmethyl Loperamide participates in various chemical reactions primarily related to its metabolism and interactions with biological systems. Notably:
These reactions are essential for understanding both the pharmacokinetics and dynamics of N-Didesmethyl Loperamide.
N-Didesmethyl Loperamide exerts its effects primarily through interaction with opioid receptors in the central nervous system. Its mechanism involves:
The physical and chemical properties of N-Didesmethyl Loperamide are critical for its application in research and medicine:
N-Didesmethyl Loperamide has several scientific applications:
N-Didesmethyl Loperamide (systematic IUPAC name: 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide) is a primary metabolite of the antidiarrheal drug Loperamide. Its molecular formula is C₂₇H₂₉ClN₂O₂, with a molecular weight of 448.98 g/mol [7] [9]. The compound features three distinct structural domains:
It is cataloged under CAS Registry Number 66164-06-5 and carries synonyms such as R 21345 and Loperamide Impurity 10 [7] [9]. The absence of two N-methyl groups distinguishes it from Loperamide (Figure 1), significantly altering its physicochemical and pharmacological behavior [4] [9].
Table 1: Molecular Identity of N-Didesmethyl Loperamide
Property | Value |
---|---|
Molecular Formula | C₂₇H₂₉ClN₂O₂ |
Molecular Weight | 448.98 g/mol |
CAS Registry Number | 66164-06-5 |
IUPAC Name | 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide |
Key Synonyms | R 21345; Loperamide Impurity 10 |
Synthetic routes to N-Didesmethyl Loperamide face challenges due to the reactivity of its tertiary hydroxyl group and the need for selective amidation. Two principal strategies have been explored:
Direct Alkylation-Amidation Route
This approach couples 4-bromo-2,2-diphenylbutanoic acid with 4-(4-chlorophenyl)-4-hydroxypiperidine. However, the hydroxyl group participates in unwanted side reactions under basic conditions, yielding only 6% of the target product even after optimization (105°C, 30 hours) [5]. Key limitations include:
Nitrile Hydrolysis Route
An alternative pathway involves alkylation to form the nitrile intermediate 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile, followed by hydrolysis. This method faces instability issues:
Optimized Ester-Protection Strategy
To circumvent these issues, a protecting-group strategy was developed:
Table 2: Synthesis Attempts and Yields for N-Didesmethyl Loperamide
Method | Key Conditions | Yield | Major Challenges |
---|---|---|---|
Direct Alkylation | CH₃CN, 105°C, 30 h | 6% | Nucleophilic competition by OH |
Nitrile Hydrolysis (H₂SO₄) | H₂O, 100°C, 16 h | 0% | Dehydration to alkenes (72% yield) |
Nitrile Hydrolysis (H₂O₂/NaOH) | H₂O, 80°C, 20 h | 7% | Steric hindrance |
Ester-Protection Route | Esterification → Alkylation | 71% | Requires multiple steps |
N-Didesmethyl Loperamide exhibits distinct properties influencing its pharmacokinetic behavior:
Lipophilicity
Solubility
Stability
Structurally, N-Didesmethyl Loperamide differs from Loperamide (C₂₉H₃₃ClN₂O₂) by the absence of two N-methyl groups (Figure 2). This change drives significant functional divergence:
Structural and Electronic Differences
Pharmacological Implications
Table 3: Structural and Functional Comparison with Loperamide
Property | N-Didesmethyl Loperamide | Loperamide | Pharmacological Impact |
---|---|---|---|
Molecular Formula | C₂₇H₂₉ClN₂O₂ | C₂₉H₃₃ClN₂O₂ | Altered metabolism and clearance |
N-Methyl Groups | 0 | 2 | Enhanced H-bonding capacity |
P-gp Interaction | Substrate (PET tracer) | Substrate/inhibitor at high doses | Reduced CNS penetration |
Key Metabolic Role | Primary metabolite of Loperamide | Parent drug | Biomarker for Loperamide exposure |
logP (Predicted) | ~5.2 | ~5.5 | Slightly reduced membrane permeability |
Analytical Differentiation
Chromatographic methods (e.g., HPLC) readily separate the two compounds based on polarity differences. Mass spectrometry distinguishes them via m/z 449.19 [M+H]⁺ for N-Didesmethyl Loperamide versus m/z 477.22 for Loperamide [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7